3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a substituted quinoline moiety. The thiadiazole ring contributes to its electron-deficient character, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H11ClN4S |
|---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
3-(4-chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H11ClN4S/c1-6-3-4-7(2)11-10(6)8(14)5-9(16-11)12-17-13(15)19-18-12/h3-5H,1-2H3,(H2,15,17,18) |
InChI Key |
JNWUTCPOUADQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C3=NSC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination and Methylation: The quinoline ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the chlorinated and methylated quinoline derivative with thiosemicarbazide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5,8-dimethylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Antiparasitic Activity: Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives exhibit potent macrofilaricidal activity (EC₅₀ < 100 nM against Onchocera volvulus), attributed to the electron-rich pyridinyl substituents enhancing target binding . The quinoline-substituted target compound may exhibit similar efficacy due to its aromatic planar structure.
- Toxicity Profile: Chlorinated derivatives like 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine show elevated toxicity (GHS hazard classification), suggesting that the chloro-quinoline group in the target compound requires careful toxicological evaluation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability: Analogs like 3a and 3b (melting points 173–222°C) suggest that the target compound’s quinoline group may further elevate thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
